N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound featuring a pyridazinone core fused with a cyclohexyl group and a 1,3-dimethylpyrazole carboxamide moiety. The cyclohexyl linker enhances conformational flexibility, while the pyrazole carboxamide group may contribute to hydrogen bonding and target binding interactions.
Properties
IUPAC Name |
N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-12-11-17(23(2)21-12)19(26)20-14-5-7-15(8-6-14)24-18(25)10-9-16(22-24)13-3-4-13/h9-11,13-15H,3-8H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHLSVEXXFUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Structural Features
The compound features:
- A cyclopropyl group , enhancing lipophilicity and bioavailability.
- A pyridazinone core , known for diverse biological activities.
- Substituents that may influence interactions with biological targets.
Chemistry
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to be utilized as a reagent in various organic reactions.
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| Formation of dihydropyridazinone | Cyclization of precursors under acidic or basic conditions. |
| Introduction of cyclopropyl group | Use of cyclopropyl halides or carboxylic acids with catalysts. |
| Attachment of carboxamide group | Amide bond formation using coupling agents like EDCI. |
Biology
The compound is investigated for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays, aiding in the elucidation of specific proteins or enzymes' functions.
Medicine
Research indicates potential therapeutic properties, particularly in:
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit efficacy against various cancer cell lines by inhibiting key metabolic pathways in cancer cells.
Case Study : A study on structural analogs demonstrated significant cytotoxic effects against breast and lung cancer cell lines, indicating the compound's potential as an anticancer agent .
Industry
The compound may find applications in developing new materials or as an intermediate in pharmaceutical production. Its unique properties make it suitable for various industrial applications.
Research into the biological activity of similar compounds has shown:
- Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against various pathogens.
Table 2: Biological Activity Overview
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Effective against bacteria and fungi |
Mechanism of Action
The mechanism of action of N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound is compared to three carboxamide derivatives with distinct pharmacophores and substituents (Table 1).
Table 1: Structural Comparison of Carboxamide Derivatives
Key Differences and Implications
Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., trifluoromethyl in ), which could improve bioavailability.
Electronic and Steric Profiles: Electron-withdrawing groups (Cl, CF₃ in ) increase electrophilicity, aiding covalent binding to targets like kinases or proteases. In contrast, the dimethylpyrazole in the target compound may prioritize non-covalent interactions. The dihydropyrazole core in allows conjugation and redox activity, useful in photodynamic therapies, whereas the pyridazinone in the target compound is more rigid, possibly enhancing selectivity.
Synthetic Accessibility: The target compound’s synthesis likely employs coupling agents like EDCI/HOBt (similar to ), but the cyclohexyl-pyridazinone linkage may require multi-step optimization. In contrast, the diarylpyrazole derivatives in are synthesized via simpler carbodiimide-mediated couplings.
Research Findings and Trends
- Biological Activity : While direct data for the target compound are lacking, analogs like the piperazine-carboxamide in show anticancer activity due to trifluoromethyl-enhanced binding to kinase ATP pockets. The dihydropyrazole in exhibits photodynamic properties, suggesting divergent therapeutic pathways.
- SAR Insights : Pyrazole carboxamides with flexible linkers (e.g., cyclohexyl) often display improved target engagement over rigid scaffolds, as seen in kinase inhibitors like imatinib.
Biological Activity
N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a cyclopropyl group and a pyrazole core, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.4922 g/mol. The presence of the dihydropyridazinone moiety contributes to its unique chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.4922 g/mol |
| SMILES | COc1n(C)nc2c1ccc(c2)C(=O)NC1CCC(CC1)n1nc(ccc1=O)C1CC1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. One significant target is phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in modulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 has been linked to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activities
Recent studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound has shown promise in preliminary assays for:
- Anti-inflammatory activity : By inhibiting pro-inflammatory cytokines.
- Anticancer properties : Potential cytotoxic effects against various cancer cell lines.
Research indicates that compounds with similar structural features often display significant biological activities due to their ability to modulate key signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrazole family:
- Study on Pyrazole Derivatives : A review highlighted the diverse pharmacological profiles of pyrazole derivatives, noting their effectiveness against various biological targets .
- PDE4 Inhibition : Compounds structurally related to the target compound have been documented as potent PDE4 inhibitors, suggesting a similar mechanism might be at play for this compound .
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that certain pyrazole derivatives could induce apoptosis in cancer cells, providing a rationale for further exploration of this compound's anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
